molecular formula C16H13NO2 B15197733 3-Benzylquinoline-2,4(1H,3H)-dione

3-Benzylquinoline-2,4(1H,3H)-dione

Cat. No.: B15197733
M. Wt: 251.28 g/mol
InChI Key: QLRQBHGWLRZFJF-UHFFFAOYSA-N
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Description

3-Benzylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents. The structure of this compound consists of a quinoline ring system with a benzyl group attached at the third position and two keto groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylquinoline-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the quinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient synthesis of the compound with high yield and purity. The use of automated reactors and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.

Scientific Research Applications

3-Benzylquinoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, and this compound is no exception.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Lacks the benzyl group at the third position.

    3-Methylquinoline-2,4(1H,3H)-dione: Has a methyl group instead of a benzyl group at the third position.

    3-Phenylquinoline-2,4(1H,3H)-dione: Contains a phenyl group at the third position.

Uniqueness

3-Benzylquinoline-2,4(1H,3H)-dione is unique due to the presence of the benzyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-benzyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C16H13NO2/c18-15-12-8-4-5-9-14(12)17-16(19)13(15)10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,19)

InChI Key

QLRQBHGWLRZFJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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